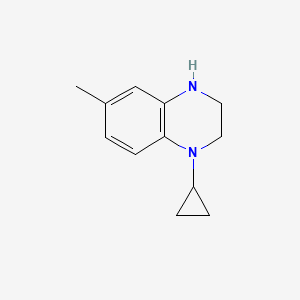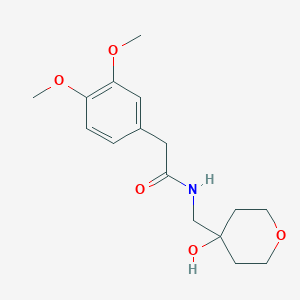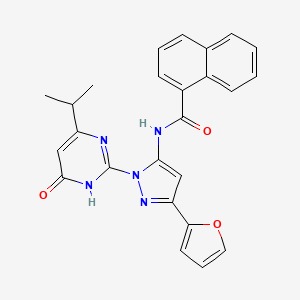
4-Cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline, also known as CPQ, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a quinoxaline derivative that has been shown to exhibit interesting pharmacological properties, including anticonvulsant, antidepressant, and anxiolytic effects. In
Scientific Research Applications
Antimicrobial and Antituberculosis Activities
Quinoxaline derivatives, including 4-Cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline, have shown promising antimicrobial activities. For instance, certain quinoxaline compounds synthesized from key precursors exhibited significant in vitro antimicrobial efficacy, with some compounds displaying broad-spectrum activity (Refaat, Moneer, & Khalil, 2004). Similarly, quinoxaline 1,4-dioxide derivatives were found to possess potent antimicrobial properties against bacterial and yeast strains, suggesting their potential as new drugs for antimicrobial chemotherapy (Vieira et al., 2014).
Furthermore, new quinoxaline-2-carboxylate 1,4-dioxide derivatives were synthesized and evaluated for their antituberculosis activity. Certain derivatives showed significant activity against Mycobacterium tuberculosis, including strains resistant to conventional drugs, highlighting their potential in antituberculosis therapy (Jaso, Zarranz, Aldana, & Monge, 2005).
Pharmaceutical Applications and Cancer Research
- Quinoxaline derivatives are recognized for their wide spectrum of biological activities, including antifungal, antibacterial, antiviral, and antimicrobial effects. These compounds have found applications in treating various conditions, from infectious diseases to cancer, and have been incorporated into drugs targeting AIDS, schizophrenia, and certain cancers (Khatoon & Abdulmalek, 2021). Their versatility and efficacy underscore the potential of quinoxaline derivatives, including 4-Cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline, in medicinal chemistry.
Synthetic Methodologies and Chemical Properties
- Research into the synthesis and chemical properties of quinoxaline derivatives, including those related to 4-Cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline, continues to evolve. Novel synthetic routes have been explored to create biologically active quinoxalines efficiently, focusing on green chemistry and cost-effective methods. This research has broadened the scope of quinoxaline applications in pharmaceuticals and highlighted their potential in addressing future health challenges, particularly in combating pathogens (Khatoon & Abdulmalek, 2021).
properties
IUPAC Name |
4-cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9-2-5-12-11(8-9)13-6-7-14(12)10-3-4-10/h2,5,8,10,13H,3-4,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWXSPNOACENSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCN2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)malononitrile](/img/structure/B2397253.png)


![N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2397257.png)


![Methyl 2-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methylamino]-4,5-dimethoxybenzoate](/img/structure/B2397263.png)
![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2397266.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2397269.png)
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2397270.png)


